Benzofuran, 7-chloro-2,3-dimethyl-
CAS No.: 3782-18-1
Cat. No.: VC16994838
Molecular Formula: C10H9ClO
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3782-18-1 |
|---|---|
| Molecular Formula | C10H9ClO |
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | 7-chloro-2,3-dimethyl-1-benzofuran |
| Standard InChI | InChI=1S/C10H9ClO/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3 |
| Standard InChI Key | PSPYLGDTNCLNDU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C1C=CC=C2Cl)C |
Introduction
Structural and Nomenclatural Characteristics
Molecular Architecture
7-Chloro-2,3-dihydro-2,2-dimethyl-benzofuran consists of a benzofuran scaffold with a chlorine atom at the 7-position of the benzene ring and two methyl groups at the 2-position of the dihydrofuran moiety (Figure 1). The "dihydro" designation indicates partial saturation of the furan ring, reducing its aromaticity and altering its reactivity compared to fully unsaturated benzofurans .
Molecular Formula: CHClO
Molecular Weight: 182.64 g/mol
SMILES: Clc1cccc2c1OC(C2)(C)C
Nomenclature and Isomerism
The IUPAC name 7-chloro-2,3-dihydro-2,2-dimethylbenzofuran reflects the substituent positions and saturation state. Potential isomerism arises from the placement of the chlorine atom on the benzene ring, though the 7-position is unequivocally specified in this case .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a multi-step sequence starting from 2-hydroxyacetophenone, as outlined in US Patent 3,419,579 :
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Etherification:
2-Hydroxyacetophenone reacts with methallyl chloride in the presence of an acid acceptor (e.g., potassium carbonate) to form 2-acetylphenyl methallyl ether. -
Rearrangement and Cyclization:
The intermediate undergoes Claisen rearrangement under thermal conditions (150–200°C) followed by acid-catalyzed cyclization (using FeCl or MgCl) to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran . -
Oxidation and Hydrolysis:
The acetyl group is oxidized to an acetoxy moiety using peracetic acid, followed by alkaline hydrolysis to produce the final product :Chlorination is introduced at the benzene ring stage or via post-synthetic modification, though specific details are proprietary .
Industrial-Scale Production
Key process parameters include:
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Temperature: 80–120°C for cyclization
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Catalysts: FeCl (1 wt%) for optimal cyclization efficiency
Physicochemical Properties
Experimental Data
Spectroscopic Signatures
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H NMR (CDCl): δ 1.40 (s, 6H, 2×CH), 2.75 (d, 2H, CH), 6.85–7.20 (m, 3H, aromatic) .
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IR (KBr): 2960 cm (C-H stretch, CH), 1240 cm (C-O-C), 750 cm (C-Cl) .
Applications and Industrial Relevance
Agrochemical Intermediates
The compound serves as a precursor to insecticides such as 2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate, a cholinesterase inhibitor effective against Lepidoptera pests .
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